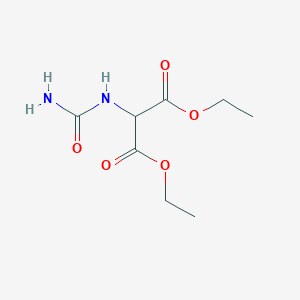

Diethyl ureidomalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(carbamoylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIQUVWDEJKFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304366 | |

| Record name | DIETHYL UREIDOMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500880-58-0 | |

| Record name | DIETHYL UREIDOMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Ureidomalonate: A Technical Guide for Researchers

CAS Number: 500880-58-0

This technical guide provides an in-depth overview of diethyl ureidomalonate, a valuable compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analysis.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 500880-58-0 | [2][3][4] |

| Molecular Formula | C₈H₁₄N₂O₅ | [2] |

| Molecular Weight | 218.21 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 172-175 °C | [1] |

| Solubility | Soluble in Methanol |

Synthesis of this compound and Related Compounds

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be inferred from established methods for analogous compounds. The general strategy involves the reaction of diethyl malonate with a urea equivalent. The following sections detail the synthesis of closely related and precursor molecules, which provide a strong foundation for the synthesis of this compound.

Conceptual Synthesis Workflow

The synthesis of this compound logically proceeds from diethyl malonate. A potential synthetic pathway is illustrated in the workflow diagram below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Diethyl Acetamidomalonate

A related compound, diethyl acetamidomalonate, is synthesized from diethyl isonitrosomalonate. This procedure highlights the reactivity of the malonate backbone.

Materials:

-

Diethyl isonitrosomalonate solution

-

Acetic anhydride

-

Glacial acetic acid

-

Zinc dust

-

Water

Procedure:

-

A solution of diethyl isonitrosomalonate, acetic anhydride, and glacial acetic acid is placed in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

With vigorous stirring, zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two portions of glacial acetic acid.

-

The combined filtrate and washings are evaporated under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.

-

To purify the crude product, water is added, and the flask is warmed on a steam bath until the solid melts.

-

The mixture of water and oil is stirred rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[5]

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

Diethyl aminomalonate hydrochloride, another related compound, can be synthesized via the reduction of diethyl isonitrosomalonate.

A. Diethyl Aminomalonate

-

An ethereal solution of diethyl isonitrosomalonate is prepared from diethyl malonate.

-

This solution is washed with a 1% sodium bicarbonate solution.

-

The ethereal solution is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure at a temperature below 30°C.

-

The resulting residue of diethyl isonitrosomalonate is placed in a reduction bottle with absolute alcohol and a 10% palladium-on-charcoal catalyst.

-

The mixture is hydrogenated in a Parr Hydrogenator until no further pressure drop is observed.

-

The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C to yield crude diethyl aminomalonate.[6]

B. Diethyl Aminomalonate Hydrochloride

-

The crude diethyl aminomalonate is diluted with dry ether and filtered.

-

The filtrate is cooled in an ice bath, and dry hydrogen chloride is passed over the solution with mechanical stirring.

-

The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected by suction filtration and washed with dry ether.[6][7]

Analytical Methodologies

While specific analytical methods for this compound are not extensively detailed in the literature, techniques used for similar malonate derivatives can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound and its related compounds. A reverse-phase HPLC method can be developed for its separation and quantification.

Example HPLC Conditions for Diethyl Aminomalonate Hydrochloride:

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity)

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for Mass-Spec compatibility).

-

Detection: UV-Vis or Mass Spectrometry (MS).[8]

This method is scalable and can be used for purity analysis and preparative separations.[8]

Spectroscopic Analysis

Standard spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl groups of the ester and urea moieties, and the N-H bonds of the urea.

Biological Activity and Potential Applications

The biological activities of this compound itself have not been extensively studied. However, the ureido motif is a crucial scaffold in medicinal chemistry, known to enhance the biological activities of various compounds, including anticancer and antimicrobial effects.[11]

Derivatives of urea have shown a wide range of biological activities, including anti-atherosclerotic, antibiotic, hypoglycemic, and antitumor properties.[12] Specifically, some urea derivatives have demonstrated cytotoxic activity against human leukemia and carcinoma cell lines.[12] Furthermore, various ureido-containing compounds have been investigated for their antimicrobial potential against a range of bacterial and fungal species.[13]

Given the presence of the ureido group, this compound represents a valuable starting material and intermediate for the synthesis of novel, biologically active molecules, particularly in the fields of oncology and infectious diseases.[3] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.

Logical Relationships in Drug Discovery

The utility of this compound in drug discovery can be visualized as a logical progression from a basic chemical scaffold to potential therapeutic applications.

Caption: Logical flow from the ureidomalonate core to potential therapeutic applications.

References

- 1. Diethyl Ureidomalonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. This compound | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 500880-58-0 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Separation of Diethyl aminomalonate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Diethyl acetamidomalonate(1068-90-2) 1H NMR spectrum [chemicalbook.com]

- 10. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 12. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of Diethyl Ureidomalonate in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ureidomalonate is a versatile reagent in organic chemistry, primarily serving as a key building block for the synthesis of a variety of heterocyclic compounds. Its unique structure, incorporating both a malonic ester and a urea functional group, allows for a range of chemical transformations, most notably in the preparation of pharmacologically significant molecules. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the synthesis of barbiturates and as a precursor in the Traube purine synthesis for obtaining uric acid and its derivatives. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical application in a laboratory setting.

Core Applications of this compound

This compound is principally utilized as a precursor for the synthesis of heterocyclic ring systems. The two primary applications explored in this guide are:

-

Synthesis of Barbiturates and Related Compounds: The condensation of this compound with urea or substituted ureas provides a direct route to 5-ureido-substituted barbiturates. These compounds are of interest in medicinal chemistry for their potential biological activities.

-

Precursor in Purine Synthesis: this compound can be used to construct substituted pyrimidine rings, which are key intermediates in the Traube purine synthesis. This pathway offers a method for the preparation of purines such as xanthine and uric acid.

Synthesis of 5-Ureidobarbituric Acid

The reaction of this compound with urea in the presence of a strong base, such as sodium ethoxide, leads to a cyclocondensation reaction to form 5-ureidobarbituric acid. This reaction is analogous to the well-established synthesis of barbituric acid from diethyl malonate.

Experimental Protocol

Objective: To synthesize 5-ureidobarbituric acid from this compound and urea.

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Distilled Water

Apparatus:

-

Round-bottom flask (2 L)

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath

-

Büchner funnel and filter flask

-

Beakers

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous.

-

Reaction Mixture: Once all the sodium has reacted, add 109.1 g (0.5 mol) of this compound to the sodium ethoxide solution. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the hot urea solution to the reaction flask.

-

Reflux: Shake the mixture thoroughly and heat it to reflux for 7 hours using an oil bath maintained at 110°C. A white solid, the sodium salt of 5-ureidobarbituric acid, will precipitate.[1][2]

-

Work-up: After the reflux period, add 500 mL of hot (50°C) water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid with constant stirring until it is acidic to litmus paper (approximately 45 mL).

-

Isolation and Purification: Cool the clear solution in an ice bath overnight to crystallize the product. Collect the white crystals of 5-ureidobarbituric acid by filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 109.1 g (0.5 mol) | Theoretical |

| Urea | 30 g (0.5 mol) | [1][2] |

| Sodium | 11.5 g (0.5 gram-atom) | [1][2] |

| Absolute Ethanol | 500 mL | [1][2] |

| Reaction Conditions | ||

| Reflux Time | 7 hours | [1][2] |

| Reflux Temperature | 110°C | [1][2] |

| Product | ||

| Theoretical Yield | 100.1 g (0.5 mol) | Calculated |

| Expected Yield | 72-78% | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of 5-Ureidobarbituric Acid.

Synthesis of Uric Acid via Traube Purine Synthesis

This compound can serve as a precursor for the synthesis of uric acid through a multi-step process that involves the initial formation of a pyrimidine ring, followed by a Traube purine synthesis.

Synthetic Pathway Overview

The proposed synthetic pathway involves two main stages:

-

Synthesis of 2-Amino-4,6-dihydroxy-5-ureidopyrimidine: This intermediate is synthesized by the condensation of this compound with guanidine. This reaction is analogous to the formation of 2-amino-4,6-dihydroxypyrimidine from diethyl malonate and guanidine.[1][2]

-

Traube Purine Synthesis: The resulting 5-ureidopyrimidine undergoes an intramolecular cyclization to form the purine ring system of uric acid.

Experimental Protocols

Objective: To synthesize 2-amino-4,6-dihydroxy-5-ureidopyrimidine from this compound and guanidine.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute Ethanol

-

10% Hydrochloric Acid

-

Distilled Water

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere.

-

Reaction Mixture: To the cooled sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) with vigorous stirring, followed by the addition of this compound (0.2 mol).

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours.

-

Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of water and adjust the pH to 6 with 10% hydrochloric acid.

-

Isolation: Collect the precipitated product by filtration, wash with distilled water and ethanol, and dry to obtain 2-amino-4,6-dihydroxy-5-ureidopyrimidine.

Objective: To cyclize 2-amino-4,6-dihydroxy-5-ureidopyrimidine to form uric acid.

Materials:

-

2-Amino-4,6-dihydroxy-5-ureidopyrimidine

-

Formic acid (98-100%)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve the 2-amino-4,6-dihydroxy-5-ureidopyrimidine from Stage 1 in 98-100% formic acid.

-

Heating: Heat the solution in an oil bath. The reaction involves an initial formylation followed by cyclodehydration at a higher temperature to form the imidazole ring of uric acid.

-

Isolation: Upon completion of the reaction, the product, uric acid, will precipitate. The uric acid can be collected by filtration, washed with cold water, and dried.

Quantitative Data

Stage 1: Synthesis of 2-Amino-4,6-dihydroxy-5-ureidopyrimidine

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 43.64 g (0.2 mol) | Theoretical |

| Guanidine Hydrochloride | 21.02 g (0.22 mol) | [2] |

| Sodium | 12.9 g (0.56 mol) | [2] |

| Absolute Ethanol | 300 mL | [2] |

| Reaction Conditions | ||

| Reflux Time | 2-3 hours | |

| Product | ||

| Theoretical Yield | 37.23 g (0.2 mol) | Calculated |

| Expected Yield | ~85% |

Stage 2: Traube Purine Synthesis to Uric Acid

| Parameter | Value | Reference |

| Reactant | ||

| 2-Amino-4,6-dihydroxy-5-ureidopyrimidine | 37.23 g (0.2 mol) | Theoretical |

| Formic Acid | Excess | |

| Product | ||

| Theoretical Yield | 33.62 g (0.2 mol) | Calculated |

Synthetic Pathway and Logic

Caption: Synthetic pathway for Uric Acid from this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its application in the synthesis of barbiturate derivatives and as a precursor in the Traube synthesis of purines highlights its importance in medicinal and pharmaceutical chemistry. The experimental protocols and synthetic pathways detailed in this guide provide a framework for the practical application of this compound in the laboratory, enabling the synthesis of complex and biologically relevant molecules. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and expand its utility in drug discovery and development.

References

- 1. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Ureidomalonate: A Technical Guide to its Structure, Synthesis, and Application in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ureidomalonate is a versatile chemical intermediate of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, key physicochemical properties, and its crucial role as a precursor in the synthesis of pharmacologically relevant heterocyclic compounds, namely hydantoins and pyrazoles. Detailed experimental protocols for the synthesis of these derivatives, while not explicitly found for this compound itself in publicly available literature, can be adapted from established methods for similar dicarbonyl compounds. This guide will outline these general procedures and discuss the known biological activities of the resulting heterocyclic scaffolds, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name diethyl 2-(carbamoylamino)propanedioate, is a dicarbonyl compound containing a ureido functional group.[1] Its molecular and physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₅ | [1] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| IUPAC Name | diethyl 2-(carbamoylamino)propanedioate | [1] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 172-175°C | [2] |

| Solubility | Sparingly soluble in DMSO and Methanol | [2] |

| CAS Number | 500880-58-0 | [1][2] |

Synthesis of this compound

Application in the Synthesis of Heterocyclic Compounds

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Synthesis of Hydantoin Derivatives

Hydantoins are a class of five-membered heterocyclic compounds that are structurally related to imidazolidine-2,4-dione. They are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.

Experimental Protocol (General Procedure):

The synthesis of hydantoin derivatives from 1,3-dicarbonyl compounds like this compound typically follows a cyclocondensation reaction. A general protocol, which would require optimization for this specific substrate, is the Bucherer-Bergs reaction or a similar one-pot synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To this solution, add an aldehyde or ketone, an alkali cyanide (e.g., sodium cyanide), and a source of ammonia (e.g., ammonium carbonate).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with an acid. The precipitated product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the purified hydantoin derivative.

Logical Relationship of Hydantoin Synthesis:

Caption: General workflow for the synthesis of hydantoin derivatives from this compound.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common structural motif in pharmaceuticals and are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Experimental Protocol (General Procedure):

The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds like this compound typically involves a condensation reaction with a hydrazine derivative. A general procedure is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydrazine: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the solution. The choice of hydrazine will determine the substituent on the pyrazole nitrogen.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The reaction can be catalyzed by the addition of a small amount of acid.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.

Logical Relationship of Pyrazole Synthesis:

Caption: General workflow for the synthesis of pyrazole derivatives from this compound.

Biological Significance of Derived Heterocycles

While specific biological activities of compounds directly synthesized from this compound are not extensively documented, the resulting hydantoin and pyrazole scaffolds are of great importance in drug development.

-

Hydantoin Derivatives: This class of compounds includes well-known antiepileptic drugs like phenytoin. The hydantoin ring acts as a pharmacophore, and substitutions at various positions can modulate the biological activity, leading to compounds with anticancer and anti-HIV properties.

-

Pyrazole Derivatives: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is also found in a variety of other therapeutic agents, including antimicrobials and kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. Its bifunctional nature allows for the construction of diverse molecular architectures, particularly hydantoins and pyrazoles. While specific, detailed experimental protocols for its direct use are not widely published, established synthetic methodologies for related dicarbonyl compounds provide a strong foundation for researchers to develop and optimize these transformations. The proven pharmacological importance of the resulting heterocyclic scaffolds underscores the potential of this compound as a key building block in modern drug discovery and development programs. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Reactivity of Diethyl Ureidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ureidomalonate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic molecules of significant interest to the pharmaceutical and chemical industries. Its unique structure, featuring both a reactive methylene group and a nucleophilic ureido moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactive sites, and its application in the construction of important molecular scaffolds such as barbiturates and hydantoins. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.

Introduction

Ureidomalonates are a class of organic compounds characterized by the presence of both a urea group (-NH-CO-NH-) and a malonate ester functionality within the same molecule.[1] This combination of functional groups imparts a rich and varied reactivity, making them valuable intermediates in synthetic organic chemistry. This compound, in particular, is a widely utilized synthon for the preparation of numerous nitrogen-containing heterocyclic compounds.[1] Its structure includes a reactive methylene group flanked by two carbonyl groups, rendering the protons acidic and susceptible to deprotonation, and a nucleophilic urea moiety capable of participating in cyclization reactions.[1] This guide will delve into the synthetic routes to this compound and explore its reactivity in detail.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of diethyl aminomalonate hydrochloride with a cyanate salt, such as potassium cyanate. This reaction proceeds via the formation of an isocyanate intermediate from the cyanate, which is then attacked by the amino group of the diethyl aminomalonate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the formation of ureas from amines and cyanates.

Materials:

-

Diethyl aminomalonate hydrochloride

-

Potassium cyanate

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve diethyl aminomalonate hydrochloride (1 equivalent) in deionized water to form a concentrated solution.

-

To this stirred solution, add a solution of potassium cyanate (1.1 equivalents) in deionized water portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the aqueous solution is extracted with dichloromethane (3 x volume of aqueous layer).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Physicochemical Properties and Spectroscopic Data

A summary of the known physical properties and predicted spectroscopic data for this compound is provided below.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₅ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Melting Point | 172-175 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Sparingly soluble in DMSO and Methanol | [3] |

| CAS Number | 500880-58-0 | [2] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -OCH₂CH ₃ |

| ~4.20 | Quartet | 4H | -OCH ₂CH₃ |

| ~5.00 | Doublet | 1H | CH -NH |

| ~5.80 | Broad singlet | 2H | -NH-C(=O)NH ₂ |

| ~7.50 | Doublet | 1H | CH-NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~58 | C H-NH |

| ~62 | -OC H₂CH₃ |

| ~158 | -NH-C (=O)NH₂ |

| ~168 | -C (=O)O- |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (urea and amide) |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1680 | Strong | C=O stretching (urea, Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| ~1200 | Strong | C-O stretching (ester) |

Reactivity of this compound

The reactivity of this compound is dictated by two primary sites: the active methylene group and the ureido moiety.

Reactions at the Active Methylene Group

The protons on the carbon atom alpha to the two ester groups are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then undergo various reactions, most notably alkylation and acylation.

The enolate of this compound can be alkylated by reaction with alkyl halides. This reaction is analogous to the well-known malonic ester synthesis and allows for the introduction of one or two alkyl groups at the α-position.

Caption: Alkylation of the active methylene group.

Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position.

Reactions of the Ureido Moiety

The ureido group is nucleophilic and is primarily involved in intramolecular cyclization reactions to form various heterocyclic systems.

The most prominent reaction of this compound is its condensation with urea in the presence of a strong base, such as sodium ethoxide, to yield barbituric acid. This reaction proceeds through an intramolecular cyclization-condensation mechanism. Substituted barbiturates, many of which have significant pharmacological activity, can be synthesized by first alkylating the this compound at the active methylene position, followed by cyclization.

Caption: Synthesis of substituted barbiturates.

Experimental Protocol: Synthesis of a 5,5-Disubstituted Barbituric Acid

Materials:

-

α,α-Dialkyl-diethyl ureidomalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

-

To the sodium ethoxide solution, add the α,α-dialkyl-diethyl ureidomalonate (1 equivalent).

-

Add urea (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

-

The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization.

This compound can also serve as a precursor for the synthesis of hydantoin derivatives. Hydantoins are another class of heterocyclic compounds with important applications in medicinal chemistry. The synthesis can be achieved through various routes, often involving cyclization of the ureido moiety. For instance, tunable cascade reactions of ureidomalonates with alkenyl azlactones can produce functionally diverse hydantoins with high diastereoselectivity.[1]

The versatile reactivity of this compound extends to the synthesis of other heterocyclic systems. For example, it can be a starting material for the preparation of pyrimidines and benzodiazepines.[1][4] The specific reaction conditions and co-reactants will determine the final heterocyclic scaffold produced.

Applications in Drug Development and Research

The heterocyclic scaffolds derived from this compound are of immense interest to the pharmaceutical industry. Barbiturates, for instance, have a long history as sedative-hypnotic and anticonvulsant drugs. Hydantoin derivatives are also found in a variety of therapeutic agents, including anticonvulsants like phenytoin and antifungal agents. The ability to readily introduce diversity at the 5-position of the barbiturate and hydantoin rings through the alkylation of this compound makes it a valuable tool in medicinal chemistry for the generation of compound libraries for drug screening.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the active methylene group and the ureido moiety, provides access to a wide range of important heterocyclic compounds. This guide has provided an in-depth overview of its synthesis, physicochemical properties, and key chemical transformations, along with practical experimental protocols. A thorough understanding of the chemistry of this compound will undoubtedly continue to facilitate the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Diethyl Ureidomalonate: A Versatile Synthon for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ureidomalonate is a highly versatile and valuable synthon in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, incorporating both a reactive malonate moiety and a urea functional group, provides a powerful platform for the synthesis of various pharmacologically significant scaffolds. This technical guide explores the utility of this compound in the synthesis of key heterocyclic systems, including pyrimidines, purines, and their derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and drug development.

Synthesis of Pyrimidine Derivatives

The condensation of this compound or its synthetic equivalents (diethyl malonate and urea/thiourea/guanidine) is a cornerstone for the synthesis of various pyrimidine-based heterocycles.

Barbituric Acid and its Analogs

The most classic application of this compound is in the synthesis of barbituric acid, the parent compound of barbiturates, a class of drugs with sedative-hypnotic properties. The reaction involves the base-catalyzed cyclocondensation of this compound.

Reaction Scheme:

Caption: Synthesis of Barbituric Acid.

Experimental Protocol: Synthesis of Barbituric Acid

-

Materials: Diethyl malonate, Urea, Sodium metal, Absolute ethanol, Concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL).

-

To the resulting sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).

-

Separately, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C) and add this solution to the flask.

-

Heat the mixture to reflux at 110°C for 7 hours, during which a white solid will precipitate.

-

After cooling, add 500 mL of hot water (50°C) to dissolve the solid.

-

Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Cool the clear solution in an ice bath overnight to crystallize the product.

-

Collect the white crystals of barbituric acid by filtration, wash with cold water, and dry.[1][2][3]

-

Quantitative Data:

| Product | Yield | Melting Point (°C) | Spectroscopic Data |

| Barbituric Acid | 72-78% | 245 (decomposes) | ¹H NMR (DMSO-d₆): δ 11.18 (s, 2H, NH), 3.55 (s, 2H, CH₂). ¹³C NMR (DMSO-d₆): δ 167.5 (C=O), 151.2 (C=O), 39.8 (CH₂). |

2-Thiouracil

By substituting urea with thiourea, 2-thiouracil, a key intermediate in the synthesis of various pharmaceuticals, can be prepared.

Reaction Scheme:

Caption: Synthesis of 2-Thiouracil.

Experimental Protocol: Synthesis of 2-Thiouracil

-

Materials: Diethyl malonate, Thiourea, Sodium metal, Absolute ethanol, Acetic acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

Add thiourea (7.6 g, 0.1 mol) to the sodium ethoxide solution and stir until dissolved.

-

Add diethyl malonate (16 g, 0.1 mol) to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the mixture into water (100 mL) and acidify with acetic acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 2-thiouracil.

-

Quantitative Data:

| Product | Yield | Melting Point (°C) | Spectroscopic Data |

| 2-Thiouracil | ~85% | 340 (decomposes) | ¹H NMR (DMSO-d₆): δ 12.4 (br s, 2H, NH), 5.7 (s, 1H, CH). ¹³C NMR (DMSO-d₆): δ 175.5 (C=S), 161.0 (C=O), 105.0 (CH).[4][5] |

2-Amino-4,6-dihydroxypyrimidine

Utilizing guanidine as the nitrogen-containing component in the condensation reaction with diethyl malonate affords 2-amino-4,6-dihydroxypyrimidine, a valuable precursor for many biologically active compounds.

Reaction Scheme:

Caption: Synthesis of 2-Amino-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

Materials: Diethyl malonate, Guanidine hydrochloride, Sodium metal, Absolute ethanol, Hydrochloric acid.

-

Procedure:

-

Prepare a sodium ethoxide solution by dissolving sodium (5.75 g, 0.25 mol) in absolute ethanol (125 mL).

-

Add guanidine hydrochloride (23.9 g, 0.25 mol) to the sodium ethoxide solution and stir.

-

To this mixture, add diethyl malonate (40 g, 0.25 mol).

-

Heat the reaction mixture under reflux for 5 hours.

-

After cooling, add water (100 mL) and acidify with hydrochloric acid to a pH of about 5-6 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-dihydroxypyrimidine.[6]

-

Quantitative Data:

| Product | Yield | Melting Point (°C) | Spectroscopic Data |

| 2-Amino-4,6-dihydroxypyrimidine | ~90% | >300 | Mass Spectrum (EI): m/z 127 (M+).[7] |

Synthesis of Purine Derivatives

The pyrimidine ring synthesized from this compound serves as a crucial intermediate for the construction of fused heterocyclic systems like purines. The Traube purine synthesis is a classical and effective method for this transformation.

Traube Purine Synthesis

This synthetic route involves the construction of the imidazole ring onto a pre-existing pyrimidine ring. A common starting material is a 4,5-diaminopyrimidine, which can be prepared from a 5-nitrosopyrimidine derivative, itself synthesized from a pyrimidine originating from this compound.

Workflow for Traube Purine Synthesis:

Caption: General workflow for the Traube Purine Synthesis.

Example: Synthesis of Xanthine

Xanthine, a purine base found in most body tissues and fluids, can be synthesized starting from a uracil derivative, which is accessible from this compound.

Experimental Protocol: Synthesis of Xanthine from 5,6-Diaminouracil

-

Materials: 5,6-Diamino-1,3-dimethyluracil, Triethyl orthoformate.

-

Procedure (Microwave-assisted):

-

A mixture of 5,6-diamino-1,3-dimethyluracil (1 g) and triethyl orthoformate (6 mL) is placed in a microwave pressure tube.

-

The mixture is subjected to microwave irradiation for 5 minutes (120 W, 160 °C) with stirring.

-

The product precipitates upon cooling.

-

The solid is filtered off, washed with diethyl ether, and recrystallized from water to give the corresponding xanthine derivative.[8][9]

-

Quantitative Data for a Xanthine Derivative (1,3-Diethylxanthine):

| Product | Yield | Melting Point (°C) | Spectroscopic Data |

| 1,3-Diethylxanthine | 76% | 221 | ¹H NMR (CDCl₃): δ 1.28 (t, 3H), 1.36 (t, 3H), 4.15 (q, 2H), 4.21 (q, 2H), 7.81 (d, 1H), 12.77 (s, 1H). ¹³C NMR (CDCl₃): δ 13.3, 13.4, 37.0, 39.0, 107.1, 140.3, 148.5, 150.5, 156.1. EIMS (m/z): 208 (M+).[8] |

Mechanistic Insights

The synthesis of these heterocycles from this compound proceeds through a series of well-defined reaction steps. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Barbituric Acid Formation

The formation of barbituric acid from diethyl malonate and urea in the presence of a strong base like sodium ethoxide is a classic example of a condensation-cyclization reaction.

Reaction Mechanism:

Caption: Mechanism of Barbituric Acid Synthesis.

Conclusion

This compound stands out as a preeminent synthon for the construction of a diverse range of nitrogen-containing heterocycles. Its ability to participate in cyclocondensation reactions with various reagents provides a straightforward and efficient entry into important classes of compounds such as pyrimidines and purines. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in academia and industry to harness the full potential of this versatile building block for the discovery and development of new chemical entities with significant biological and pharmaceutical applications.

References

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. scribd.com [scribd.com]

- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 4. 2-Thiouracil(141-90-2) 1H NMR [m.chemicalbook.com]

- 5. 6-PHENYL-2-THIOURACIL(36822-11-4) 13C NMR [m.chemicalbook.com]

- 6. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-4,6-dihydroxypyrimidine(56-09-7) MS spectrum [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Diethyl Ureidomalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diethyl ureidomalonate, a compound of interest in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting detailed experimental protocols for determining the solubility of this compound in common organic solvents.

Introduction to this compound

This compound (CAS No. 500880-58-0) is a white crystalline solid with a molecular formula of C8H14N2O5 and a molecular weight of 218.21 g/mol .[1][2] Its structure, featuring both ureido and malonate ester functionalities, makes it a versatile intermediate in organic synthesis.[3] Understanding its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in various organic solvents can be summarized as follows:

| Solvent | Chemical Formula | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[2] |

| Methanol | CH₃OH | Sparingly Soluble[2][4] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, the following detailed experimental protocols are provided. These methods can be adapted for both qualitative and quantitative assessments.

3.1. General Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, diethyl ether)

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

-

Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add a small, precisely weighed amount (e.g., 10-20 mg) of this compound to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

3.2. Semi-Quantitative Solubility Determination (Shake-Flask Method)

This widely used method allows for a more precise, quantitative measurement of solubility at a specific temperature.[9]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature bath or incubator shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using the chosen analytical method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Semi-Quantitative Solubility Determination.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides the available qualitative information and robust experimental protocols for its determination. By following these methodologies, researchers and drug development professionals can accurately assess the solubility of this compound, facilitating its effective application in their work.

References

- 1. This compound | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 500880-58-0 [amp.chemicalbook.com]

- 3. This compound | 500880-58-0 | Benchchem [benchchem.com]

- 4. Diethyl Ureidomalonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to Diethyl 2-Ureidomalonate: Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-ureidomalonate, a valuable building block in organic synthesis. This document details its nomenclature and synonyms, summarizes its key physicochemical properties, and presents a logical synthesis pathway.

Nomenclature and Synonyms

Diethyl 2-ureidomalonate is a derivative of malonic acid characterized by the presence of a ureido group (-NHCONH2) at the alpha-carbon. A thorough understanding of its various names is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for Diethyl 2-Ureidomalonate

| Identifier Type | Identifier |

| Systematic IUPAC Name | diethyl 2-(carbamoylamino)propanedioate[1] |

| CAS Registry Number | 500880-58-0[1] |

| Common Synonyms | Diethyl ureidomalonate[1] |

| N-Carbamoylamino-malonic acid diethyl ester | |

| 2-[(Aminocarbonyl)amino]propanedioic acid 1,3-diethyl ester | |

| Diethyl (carbamoylamino)malonate | |

| Other Identifiers | NSC 239756, NSC 165525 |

The nomenclature of Diethyl 2-ureidomalonate follows a logical hierarchy, as illustrated in the diagram below. The systematic IUPAC name provides the most precise structural information, while common synonyms are frequently used in commercial and laboratory contexts.

Caption: Nomenclature hierarchy for Diethyl 2-ureidomalonate.

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of Diethyl 2-ureidomalonate is essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of Diethyl 2-Ureidomalonate

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₅[1] |

| Molecular Weight | 218.21 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 172-175 °C |

| Solubility | Soluble in DMSO, sparingly soluble in methanol |

-

¹H NMR: Expected signals would include triplets and quartets for the ethyl ester protons, a signal for the methine proton, and broad signals for the N-H protons of the ureido group.

-

¹³C NMR: Carbonyl carbons of the ester and urea groups would appear downfield. Signals for the methine carbon and the carbons of the ethyl groups would also be present.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the ester and urea groups (around 1750-1650 cm⁻¹), and C-O stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 218. Common fragmentation patterns for malonic esters often involve the loss of ethoxycarbonyl or ethyl groups.

Experimental Protocols: A Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of Diethyl 2-ureidomalonate is not widely published. However, a logical and established synthetic route can be proposed based on well-known reactions in organic chemistry. The most direct method involves the reaction of diethyl aminomalonate with a source of the ureido group.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for Diethyl 2-ureidomalonate.

Detailed Methodology (Based on established procedures for analogous reactions):

Step 1: Synthesis of Diethyl Aminomalonate Hydrochloride (a stable precursor)

-

Preparation of Diethyl 2-oximinomalonate: Diethyl malonate is treated with sodium nitrite in acetic acid to yield diethyl 2-oximinomalonate. This reaction is typically carried out at low temperatures (0-5 °C).

-

Reduction to Diethyl Aminomalonate: The resulting oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol.

-

Formation of the Hydrochloride Salt: As diethyl aminomalonate can be unstable, it is often converted to its hydrochloride salt for storage and handling. This is achieved by bubbling dry hydrogen chloride gas through a solution of the amine in a non-polar solvent like diethyl ether, which precipitates the stable salt.[2]

Step 2: Synthesis of Diethyl 2-ureidomalonate

-

Reaction with Urea: Diethyl aminomalonate (or its hydrochloride salt after neutralization) is reacted with urea. This reaction is typically performed by heating the two reagents together, often in a suitable solvent. The reaction likely proceeds through the nucleophilic attack of the amino group of diethyl aminomalonate on the carbonyl carbon of urea, followed by the elimination of ammonia.

-

Alternative with Isocyanate: A more controlled method would involve the reaction of diethyl aminomalonate with an isocyanate, such as trimethylsilyl isocyanate, in an inert solvent. This would avoid the generation of ammonia and potentially lead to a cleaner reaction.

-

Work-up and Purification: After the reaction is complete, the crude product would be isolated by filtration or extraction. Purification would likely be achieved by recrystallization from a suitable solvent system to yield the final white crystalline product.

This technical guide provides a foundational understanding of Diethyl 2-ureidomalonate for researchers and professionals in the field of drug development and organic synthesis. While a specific, published, and detailed experimental protocol for its synthesis remains to be widely disseminated, the proposed pathway offers a robust starting point based on well-established chemical principles. Further investigation into specialized chemical literature and patent databases may yield more explicit synthetic details.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Diethyl Ureidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ureidomalonate is a key intermediate in the synthesis of various heterocyclic compounds, most notably barbiturates and other derivatives with significant biological activity. A thorough understanding of its thermodynamic properties and thermal stability is crucial for optimizing reaction conditions, ensuring safety in manufacturing processes, and predicting its behavior in various applications. This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability of this compound, including estimated thermodynamic parameters, general experimental protocols for thermal analysis, and a discussion of its reactivity and decomposition pathways. Due to a lack of available experimental data in the literature, this guide leverages computational methods to estimate key thermodynamic properties.

Introduction

Ureidomalonates are a class of organic compounds that feature both a urea and a malonate ester functional group.[1] This unique combination of functionalities makes them versatile building blocks in organic synthesis. This compound, in particular, serves as a precursor to a wide range of substituted amino acids and heterocyclic frameworks.[1][2] Its role in the synthesis of barbituric acid and its derivatives has been a cornerstone of medicinal chemistry for decades.[2]

The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy of formation, are fundamental to understanding its energetic landscape and predicting the feasibility and spontaneity of reactions in which it participates. Furthermore, its thermal stability, often characterized by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is a critical parameter for safe handling, storage, and process development.

This guide aims to provide a detailed technical resource on these aspects of this compound for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₅ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| CAS Number | 500880-58-0 | [3] |

| Appearance | White Crystalline Solid | [4] |

| Melting Point | 172-175 °C | [4] |

| Solubility | Sparingly soluble in DMSO and Methanol | [4] |

Estimated Thermodynamic Properties

In the absence of experimentally determined thermodynamic data for this compound, the Joback group contribution method was employed to estimate its key thermodynamic properties.[5][6] This method predicts properties based on the summation of contributions from the individual functional groups within the molecule.

The Joback method involves breaking down the molecule into its constituent groups. For this compound (Structure: CCOC(=O)C(NC(=O)N)C(=O)OCC), the relevant groups and their counts are:

-

-CH3: 2

-

-CH2-: 2

-

>CH-: 1

-

-O- (ester): 2

-

>C=O (ester): 2

-

-NH-: 1

-

-NH2: 1

-

>C=O (urea): 1

The estimated thermodynamic properties are summarized in Table 2. It is important to note that these are theoretical estimations and should be used as a guide until experimental data becomes available.

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -845.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -567.1 | kJ/mol |

| Molar Heat Capacity (Cp) at 298 K | 350.2 | J/(mol·K) |

| Normal Boiling Point (Tb) | 685.4 | K |

| Critical Temperature (Tc) | 850.1 | K |

| Critical Pressure (Pc) | 2.89 | MPa |

| Critical Volume (Vc) | 670.0 | cm³/mol |

Thermal Stability and Decomposition

Upon heating, this compound is expected to undergo decomposition. Potential decomposition pathways include:

-

Intramolecular cyclization: This is a well-known reaction, particularly in the presence of a base, leading to the formation of barbituric acid and ethanol.[2]

-

Decarboxylation: Loss of carbon dioxide from the malonate moiety.

-

Decomposition of the urea group: This can lead to the formation of isocyanic acid and other nitrogen-containing compounds.

-

Ester pyrolysis: Cleavage of the ethyl ester groups.

The following diagram illustrates a potential thermal decomposition pathway leading to the formation of barbituric acid.

Caption: Potential thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is lacking, the following sections provide detailed, generalized methodologies for performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on solid organic compounds like this compound. These protocols can be adapted by researchers to investigate its thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[8]

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[9]

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Use an empty, tared crucible as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11]

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

The following diagram illustrates the general workflow for a TGA experiment.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[12]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[13]

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Use an empty, sealed aluminum pan as a reference.[13]

-

Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C (or a temperature above the expected melting point) at a heating rate of 10 °C/min.[14]

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature of the endothermic melting peak, which corresponds to the melting point.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

The following diagram illustrates the general workflow for a DSC experiment.

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Synthesis and Reactivity

This compound is typically synthesized through the reaction of diethyl aminomalonate hydrochloride with potassium cyanate in an aqueous solution.[2] An alternative and common approach in the synthesis of barbiturates is the in-situ formation from diethyl malonate and urea in the presence of a strong base like sodium ethoxide.[2]

The reactivity of this compound is largely dictated by the active methylene group situated between the two electron-withdrawing ester groups. This makes the methylene protons acidic and susceptible to deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.[2]

The following diagram outlines the synthesis of barbituric acid, a key reaction involving a ureidomalonate intermediate.

Caption: Synthesis of Barbituric Acid via a this compound intermediate.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties and stability of this compound. While experimental data remains scarce, computational estimations using the Joback method offer valuable insights into its energetic characteristics. The provided generalized experimental protocols for TGA and DSC serve as a practical starting point for researchers wishing to conduct their own thermal analyses. A deeper understanding of the thermodynamic and stability profile of this compound is essential for its effective and safe utilization in the synthesis of pharmaceuticals and other valuable organic compounds. Further experimental investigation is highly encouraged to validate and refine the estimated properties presented in this guide.

References

- 1. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 500880-58-0 | Benchchem [benchchem.com]

- 3. This compound | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 500880-58-0 [amp.chemicalbook.com]

- 5. Joback method - Wikipedia [en.wikipedia.org]

- 6. thermo.readthedocs.io [thermo.readthedocs.io]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. epfl.ch [epfl.ch]

- 10. etamu.edu [etamu.edu]

- 11. youtube.com [youtube.com]

- 12. web.williams.edu [web.williams.edu]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

An In-depth Technical Guide to the Formation of Diethyl Ureidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of diethyl ureidomalonate, a key intermediate in the synthesis of barbiturates and other heterocyclic compounds of medicinal importance. The document details the underlying reaction mechanism, provides a comprehensive experimental protocol for its synthesis and isolation, and presents key quantitative and spectroscopic data for the characterization of the final product. The guide is intended for researchers, scientists, and professionals involved in drug discovery and development who require a thorough understanding of this fundamental chemical transformation.

Introduction

This compound, also known as diethyl 2-ureidomalonate, is a crucial acyclic intermediate in the classical synthesis of barbituric acid and its derivatives.[1] The condensation of urea with diethyl malonate provides a straightforward and efficient route to this important precursor. A thorough understanding of the reaction mechanism, optimal conditions, and product characterization is essential for the successful synthesis of a wide range of pharmacologically active compounds. This guide aims to provide an in-depth technical resource on the formation of this compound.

Reaction Mechanism

The formation of this compound from diethyl malonate and urea is a classic example of a base-catalyzed condensation reaction. The reaction proceeds through a nucleophilic acyl substitution pathway.

Step 1: Deprotonation of Urea

In the presence of a strong base, such as sodium ethoxide (NaOEt), urea is deprotonated to form a more potent nucleophile, the ureate anion.

Step 2: Nucleophilic Attack

The ureate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This results in the formation of a tetrahedral intermediate.

Step 3: Elimination of Ethoxide

The tetrahedral intermediate is unstable and collapses, leading to the elimination of an ethoxide ion (EtO⁻) and the formation of this compound.

The overall reaction can be summarized as follows:

References

Methodological & Application

Application Notes: Synthesis of Barbiturates via Malonic Ester Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants. While the parent compound, barbituric acid, is not pharmacologically active, its 5,5-disubstituted derivatives have historically been vital in medicine as sedatives, hypnotics, anesthetics, and anticonvulsants.[1] The pharmacological effects are highly dependent on the nature of the substituents at the C-5 position of the pyrimidine ring.[1]

The cornerstone of barbiturate synthesis is the condensation reaction between a disubstituted diethyl malonate and urea.[1] This robust and versatile method, first established in the late 19th century, remains a fundamental process in medicinal chemistry.[1] The reaction is typically facilitated by a strong base, such as sodium ethoxide, which catalyzes the cyclization to form the heterocyclic barbiturate ring.[1]

These notes provide a detailed protocol for the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea. This foundational procedure serves as the basis for producing a wide array of substituted barbiturate analogs.

General Synthesis Pathway

The synthesis of 5,5-disubstituted barbiturates is generally a two-stage process. The first stage involves the sequential alkylation of diethyl malonate to introduce the desired R and R' groups. The second stage is the critical condensation and cyclization reaction with urea to form the final barbiturate product.[1]

Quantitative Data Summary

The yield of barbiturate synthesis can vary based on the specific analog being synthesized, the purity of the reagents, and the precise reaction conditions employed. The following table summarizes reported yields for the synthesis of barbituric acid.

| Product | Starting Materials | Base | Reported Yield | Reference(s) |

| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 72-78% | [2][3] |

| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 95.3% | [1] |

| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 50 g (from 0.5 mol) | [4] |

| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium Methoxide | 17.45% | [1] |

Reaction Mechanism

The synthesis of the barbiturate ring is a twofold nucleophilic acyl substitution reaction.[1] A strong base, such as sodium ethoxide, deprotonates urea, converting it into a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of the diethyl malonate in a stepwise condensation. This process leads to a cyclized intermediate, which subsequently eliminates two molecules of ethanol to form the stable barbiturate ring.[1]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid (Parent Compound)

This protocol details the condensation of unsubstituted diethyl malonate with urea to yield barbituric acid. The procedure is an adaptation of the well-established method described by Dickey and Gray, as found in Organic Syntheses.[1][3]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Urea, dry (30 g, 0.5 mol)

-

Concentrated Hydrochloric Acid (HCl, ~45 mL)

-

Distilled water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath or heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and may be vigorous; cool the flask with an ice bath if necessary.[4]

-

Addition of Reactants: Once all the sodium has reacted to form sodium ethoxide, add 80 g (76 mL) of diethyl malonate to the solution.[2][4]

-

Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[2][4]

-

Condensation Reaction: Shake the mixture well to ensure homogeneity. Using an oil bath, heat the mixture to 110°C and maintain a steady reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[2][3][4]

-

Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitated solid.[2][3]

-

Acidification: While stirring, carefully and slowly add concentrated HCl until the solution is acidic to litmus paper (approximately 45 mL will be required). This step protonates the sodium salt, causing the barbituric acid to precipitate from the solution.[1][2]

-

Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool, then place it in an ice bath overnight to ensure complete crystallization of the product.[2][3]

-

Drying: Collect the white, crystalline product on a Büchner funnel and wash it with 50 mL of cold water to remove any remaining acid or salts.[2][3] Dry the product in an oven at 105-110°C for 3-4 hours.[2][3] The expected yield of barbituric acid is between 46-50 g.[2][3]

Safety Precautions

-

Sodium Metal: Reacts violently with water. Handle with forceps and ensure all glassware is perfectly dry. The preparation of sodium ethoxide produces flammable hydrogen gas and should be performed in a well-ventilated fume hood away from ignition sources.

-

Strong Acids and Bases: Concentrated HCl and sodium ethoxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Ethanol is flammable. Heating should be conducted using an oil bath or heating mantle to avoid open flames.

-

A thorough risk assessment should be conducted before beginning any chemical synthesis.[3]

References

Application Notes and Protocols for Diethyl Ureidomalonate Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental conditions for reactions involving diethyl ureidomalonate, a key intermediate in the synthesis of barbiturates and other heterocyclic compounds. This document outlines the protocols for the synthesis of barbituric acid from diethyl malonate and urea, which proceeds through a this compound intermediate, and summarizes the quantitative data from established methods.

Introduction